molecular formula C20H25N3O6S2 B13727519 PC Spdp

PC Spdp

Cat. No.: B13727519
M. Wt: 467.6 g/mol
InChI Key: ODYCZVFVIUTGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC SPDP, also known as photocleavable succinimidyl 3-(2-pyridyldithio)propionate, is a heterobifunctional crosslinker. It contains both amine-reactive and thiol-reactive groups, making it versatile for various biochemical applications. The compound is membrane-permeable, allowing it to participate in intracellular crosslinking reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

PC SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with a photocleavable group. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is performed under mild conditions to preserve the integrity of the reactive groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .

Mechanism of Action

PC SPDP exerts its effects through the formation of covalent bonds between molecules. The NHS ester group reacts with primary amines, while the pyridyldithio group reacts with thiols. Upon exposure to light, the photocleavable group releases the linked molecules, allowing for controlled release in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its photocleavable group, which allows for controlled release of linked molecules upon exposure to light. This feature makes it particularly useful in applications requiring precise control over molecular interactions .

Properties

Molecular Formula

C20H25N3O6S2

Molecular Weight

467.6 g/mol

IUPAC Name

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]-N-[2-(pyridin-2-yldisulfanyl)ethyl]butanamide

InChI

InChI=1S/C20H25N3O6S2/c1-14(24)15-12-17(28-2)18(13-16(15)23(26)27)29-10-5-6-19(25)21-9-11-30-31-20-7-3-4-8-22-20/h3-4,7-8,12-14,24H,5-6,9-11H2,1-2H3,(H,21,25)

InChI Key

ODYCZVFVIUTGDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.